N-(Carbobenzyloxy)dopamine
Description
Properties
CAS No. |
37034-22-3 |
|---|---|
Molecular Formula |
C₁₆H₁₇NO₄ |
Molecular Weight |
287.31 |
Synonyms |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of dopamine with an active ester of an appropriate N-carbobenzyloxy amino acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Reactants: Dopamine and an active ester of N-carbobenzyloxy amino acid.
Conditions: The reaction is usually performed in a solvent such as dichloromethane or ether, under an inert atmosphere to prevent oxidation.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Carbobenzyloxy)dopamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert this compound back to its parent amine, dopamine.
Substitution: The benzyl protecting group can be removed under acidic or basic conditions to yield dopamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove the benzyl protecting group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine.
Substitution: Dopamine after removal of the benzyl protecting group.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : N-(Carbobenzyloxy)dopamine is often used as an intermediate in the synthesis of various dopamine-related compounds, facilitating the development of novel drugs targeting dopaminergic pathways.
Biology
- Dopamine Metabolism Studies : This compound serves as a tool for studying dopamine metabolism and function within biological systems. Its role in dopamine synthesis allows researchers to explore its effects on cellular processes such as signaling pathways and gene expression.
Medicine
- Drug Development : Research involving this compound contributes to developing drugs that target dopamine receptors. These drugs are vital in treating disorders such as Parkinson's disease, schizophrenia, and other neuropsychiatric conditions .
Industry
- Material Production : The compound is used in producing materials with unique properties, such as polydopamine-based coatings and nanoparticles, which have applications in various industrial processes.
Case Studies
Several studies have highlighted the applications and effects of this compound:
Case Study 1: Dopaminergic Modulation
- Objective : To evaluate the effects of this compound on dopaminergic systems.
- Findings : The compound demonstrated significant modulation of dopaminergic neurotransmission, indicating potential therapeutic benefits for mood disorders and cognitive enhancement .
Case Study 2: Synthesis of Dopamine Analogues
- Objective : To synthesize novel dopamine analogues using this compound.
- Findings : Researchers successfully synthesized several analogues that exhibited improved binding affinities for dopamine receptors, suggesting enhanced therapeutic potential for treating dopamine-related disorders.
Case Study 3: Impact on Cellular Function
- Objective : To assess the impact of this compound on cellular functions.
- Findings : The compound influenced cell signaling pathways associated with dopamine production, thereby affecting overall cellular metabolism and function.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate in synthesis | Facilitates development of dopamine-related compounds |
| Biology | Tool for studying metabolism | Influences cellular processes related to dopamine |
| Medicine | Drug development | Potential treatments for neuropsychiatric disorders |
| Industry | Material production | Used in polydopamine-based coatings and nanoparticles |
Mechanism of Action
N-(Carbobenzyloxy)dopamine exerts its effects primarily through its conversion to dopamine, which then interacts with dopamine receptors in the central and peripheral nervous systems. Dopamine receptors are G protein-coupled receptors that mediate various physiological processes, including motor control, motivation, reward, and cognitive function . The compound’s effects are thus closely linked to the dopaminergic signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cbz-dopamine with structurally or functionally related dopamine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility & Stability |
|---|---|---|---|---|
| N-(Carbobenzyloxy)dopamine | C₁₄H₁₅NO₄ | 261.27 | N-Cbz protection on amine group | Hydrophobic; stable in organic solvents |
| Dopamine | C₈H₁₁NO₂ | 153.18 | Free catechol and amine groups | Hydrophilic; oxidatively labile |
| 6-Nitrodopamine | C₈H₁₀N₂O₄ | 198.18 | Nitro group at position 6 of catechol | Moderate solubility; nitric oxide donor |
| N-Oleoyldopamine | C₂₆H₄₁NO₃ | 415.61 | N-acylated with oleoyl fatty acid | Highly lipophilic; interacts with lipid membranes |
| Dopamine Related Compound C | C₁₀H₁₅NO₂ | 181.23 | 3,4-Dimethoxy substituents on benzene | Lipophilic; used as analytical standard |
Key Observations :
- Cbz-dopamine exhibits enhanced stability compared to dopamine due to the Cbz group, which prevents oxidation of the catechol ring and amine group .
- 6-Nitrodopamine introduces a nitro group, altering electronic properties and enabling nitric oxide release, which modulates neurotransmitter activity .
- N-Oleoyldopamine integrates a fatty acid chain, enabling interactions with lipid-rich environments (e.g., cell membranes) and GPCR signaling .
This compound
While direct biological data are scarce, studies on analogous Cbz-protected compounds suggest:
- Enzyme Inhibition: Cbz-amino acid derivatives (e.g., phenylalanine, aspartic acid) inhibit topoisomerase IIα, a target in cancer therapy . This implies Cbz-dopamine may exhibit similar enzymatic interactions.
6-Nitrodopamine
- Acts as a nitric oxide donor, influencing vascular tone and neurotransmission .
- Used in research to study dopamine receptor modulation under oxidative stress.
N-Oleoyldopamine
- Binds to TRPV1 receptors and lipid-sensing GPCRs, implicated in pain signaling and metabolic regulation .
Dopamine Related Compound C
- A dimethoxy analog used as a reference standard in pharmaceutical quality control .
Biological Activity
N-(Carbobenzyloxy)dopamine, a derivative of dopamine, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, focusing on its neuroprotective effects, metabolic pathways, and implications in neurological disorders.
Chemical Structure and Properties
This compound is characterized by the presence of a carbobenzyloxy group attached to the amino group of dopamine. This modification enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier (BBB) compared to unmodified dopamine.
This compound exhibits several mechanisms that contribute to its biological activity:
- Dopaminergic Activity : As a dopamine analog, it can activate dopamine receptors, influencing neurotransmission and potentially alleviating symptoms associated with dopamine deficiency in conditions like Parkinson's disease.
- Antioxidant Properties : The compound may exert neuroprotective effects by reducing oxidative stress, a key factor in neurodegenerative diseases. Studies have indicated that derivatives of dopamine can modulate oxidative stress pathways, thereby protecting neuronal cells from damage .
Neuroprotective Effects
Research has demonstrated that this compound can provide neuroprotection in various in vitro models. For instance, studies involving SH-SY5Y neuroblastoma cells showed that dopamine derivatives could reduce apoptosis induced by oxidative stress .
Case Studies
- Parkinson’s Disease Models : In experimental models of Parkinson's disease, this compound has been shown to mitigate dopaminergic neuron degeneration. The compound was effective in reducing cell death and preserving neurite integrity when neurons were exposed to neurotoxic agents like MPTP .
- Oxidative Stress Studies : In a study examining the effects of dopamine metabolism perturbation, it was found that this compound could counteract the increase in reactive oxygen species (ROS) typically seen with other dopamine derivatives .
Tables of Findings
Implications for Therapy
The ability of this compound to cross the BBB and exert neuroprotective effects positions it as a promising candidate for further development in treating neurological disorders such as Parkinson's disease. Its antioxidant properties could complement existing therapies aimed at managing oxidative stress-related damage.
Q & A
Q. Key factors :
- Catalytic hydrogenation : Use 10% Pd/C in ethanol or ethyl acetate at 25–35°C. Acidic additives (e.g., acetic acid) protonate the free amine, preventing catalyst poisoning .
- Enzymatic deprotection : Penicillin G amidase in phosphate buffer (pH 7.4, 37°C) selectively cleaves Cbz without affecting catechol groups .
- Monitoring : Track reaction progress via TLC (disappearance of Cbz spot at Rf ~0.6 in ethyl acetate/hexane) or UV-Vis (loss of benzyl absorbance at 257 nm) .
Advanced: How should researchers address contradictions in reported biological activities of Cbz-dopamine derivatives?
Contradictions may arise from differences in:
- Experimental models : Compare results across in vitro (e.g., SH-SY5Y neuroblastoma cells) and in vivo systems (e.g., rodent striatal dopamine release assays) .
- Deprotection efficiency : Ensure complete Cbz removal before biological testing; residual Cbz can artificially suppress dopamine receptor binding .
- Dosage calibration : Use LC-MS to quantify free dopamine post-deprotection and correlate with observed effects .
Advanced: What is the impact of the Cbz group on dopamine’s electrochemical detection in sensor applications?
The Cbz group alters dopamine’s redox behavior:
- Voltammetric shifts : Cbz-dopamine shows a higher oxidation potential (~0.45 V vs. Ag/AgCl) compared to native dopamine (~0.2 V) due to steric hindrance .
- Sensor design : Use nitrogen-doped graphene/metal oxide composites to enhance selectivity. Calibrate sensors with both Cbz-dopamine and deprotected dopamine to establish correction factors .
Advanced: What are the trade-offs between enzymatic and chemical Cbz-deprotection methods?
| Method | Advantages | Limitations |
|---|---|---|
| Chemical (H₂/Pd-C) | Fast (<2 hr), high yield (>95%) | Requires inert atmosphere; risk of over-reduction |
| Enzymatic | Mild conditions (aqueous, pH 7), no metal waste | Slower (6–24 hr); substrate specificity |
| Opt for enzymatic methods when handling acid-sensitive derivatives or green chemistry priorities . |
Basic: What handling protocols ensure stability of this compound in laboratory settings?
- Storage : -20°C under argon in amber vials to prevent oxidation and hydrolysis .
- Solvent compatibility : Use anhydrous DMF or DMSO for reactions; avoid protic solvents (e.g., water, methanol) during storage .
- Safety : Wear nitrile gloves and eye protection; decontaminate spills with 10% acetic acid .
Advanced: How can researchers evaluate Cbz-group interference in dopamine receptor binding assays?
- Control experiments : Compare Cbz-dopamine with native dopamine in competitive binding assays (e.g., using ³H-labeled SCH23390 for D1 receptors).
- Molecular docking : Simulate Cbz-dopamine’s steric clashes with receptor active sites (e.g., D2 receptor’s extracellular loop 2) .
- Pharmacokinetics : Measure brain penetration via LC-MS after intravenous administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
